Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR (¹H NMR):
- Octadienyl protons: The trans-vicinal protons on the C2–C3 double bond (δ 5.10–5.30 ppm) exhibit a coupling constant of J ≈ 15 Hz, characteristic of E-configured alkenes. The terminal C6–C7 double bond protons (δ 5.30–5.50 ppm) show a smaller coupling constant (J ≈ 10 Hz) due to reduced conjugation.
- Methyl groups: The geminal dimethyl groups on C3 and C7 of the octadienyl chain resonate as singlets at δ 1.60–1.70 ppm. The ester methyl groups (positions 1 and 5) appear as singlets at δ 3.65–3.75 ppm.
- Ketone proximity: The methylene protons adjacent to the C3 ketone (δ 2.80–3.00 ppm) are deshielded due to the electron-withdrawing effect of the carbonyl group.
Carbon NMR (¹³C NMR):
- The ketone carbonyl carbon resonates at δ 207–210 ppm, while the ester carbonyl carbons appear at δ 170–172 ppm.
- Olefinic carbons in the octadienyl chain are observed at δ 120–130 ppm, with the C2 carbon (δ 124–126 ppm) slightly upfield compared to the C6 carbon (δ 131–133 ppm) due to differing substitution patterns.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum of this compound is dominated by the molecular ion peak at m/z 308 (calculated for C₁₇H₂₄O₅). Key fragmentation pathways include:
- Loss of methyl radicals: Sequential cleavage of the ester methyl groups generates ions at m/z 293 and m/z 278.
- McLafferty rearrangement: The ketone group facilitates β-hydrogen transfer, yielding a fragment at m/z 211 (C₁₁H₁₅O₃⁺) via cleavage of the C2–C3 bond.
- Octadienyl chain elimination: The geranyl-derived side chain dissociates as a neutral fragment (C₁₀H₁₅), leaving a residual ion at m/z 154 (C₇H₁₀O₅⁺).
Infrared (IR) Vibrational Mode Assignments
The IR spectrum exhibits key absorptions corresponding to functional group vibrations:
- Ester carbonyl stretch: Strong bands at 1720–1740 cm⁻¹ (C=O).
- Ketone carbonyl stretch: A slightly lower-frequency band at 1700–1720 cm⁻¹ (C=O).
- Alkenyl C=C stretch: Medium-intensity peaks at 1640–1660 cm⁻¹, with the E-configured double bond showing a higher wavenumber due to increased conjugation.
- Methyl C–H bends: Peaks at 1370–1390 cm⁻¹ and 1450–1470 cm⁻¹, indicative of symmetric and asymmetric bending modes, respectively.
This spectroscopic profile aligns with structurally related geranyl esters and ketone-containing dicarboxylates, confirming the compound’s architectural features.
Properties
Molecular Formula |
C17H26O5 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
dimethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-oxopentanedioate |
InChI |
InChI=1S/C17H26O5/c1-12(2)7-6-8-13(3)9-10-14(17(20)22-5)15(18)11-16(19)21-4/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
RWWYQXKQXOPTFH-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C(=O)CC(=O)OC)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)CC(=O)OC)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of glutaric acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Features
The compound features a pentanedioic acid backbone with additional functional groups that enhance its reactivity and biological activity. The presence of the dimethyl ester and the octadienyl side chain contributes to its unique properties.
Chemistry
- Synthesis of Complex Molecules : This compound serves as an intermediate in organic synthesis, facilitating the creation of more complex chemical entities. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
- Catalysis : Research indicates that derivatives of pentanedioic acid can act as catalysts in specific reactions. The ability to modify its functional groups enhances its catalytic efficiency in organic transformations.
Biology
-
Biological Activity : Studies have shown that pentanedioic acid derivatives exhibit significant biological activities:
- Antimicrobial Properties : Compounds similar to this ester have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations reported as low as 4.35 µg/mL for certain derivatives .
- Antiproliferative Effects : In vitro studies revealed that certain esters derived from pentanedioic acid exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The interaction with biomolecules is crucial for its biological activity. For instance, the compound may disrupt bacterial cell membranes or interfere with metabolic pathways leading to cell death .
Medicine
-
Therapeutic Applications : Ongoing research is exploring the potential of pentanedioic acid derivatives in drug development:
- Cancer Treatment : The compound has been investigated for its potential use in treating various cancers due to its antiproliferative properties .
- Inflammatory Disorders : Research has indicated that related compounds may be effective in treating inflammatory conditions by modulating immune responses .
- Pharmaceutical Development : The unique structural features of this compound make it a candidate for developing novel pharmaceuticals aimed at specific diseases.
Antimicrobial Peptides Study
A study highlighted the dual functionality of compounds similar to pentanedioic acid acting as both antimicrobial peptides and anticancer peptides. This suggests a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
Phytochemical Analysis
Research on plant extracts containing similar esters revealed significant antibacterial and antiproliferative activities. Such findings suggest that the structural features inherent to these compounds contribute to their bioactivity and potential medicinal uses .
In Silico Studies
Computational studies have indicated that certain derivatives can interact effectively with bacterial regulatory proteins, enhancing their potential as antimicrobial agents. These findings support further exploration into their mechanism of action and therapeutic applications .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The molecular targets may include enzymes and receptors that mediate its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a. 2-Butenoic acid, 2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester (CAS 10402-48-9)
- Structure: Shorter carboxylic acid backbone (butenoic acid vs. pentanedioic acid) with a similar terpene-derived ester chain.
- The α,β-unsaturated ester system may confer distinct reactivity in Michael addition or polymerization reactions .
b. 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid (CAS 4033-27-6)
- Structure : Shares the pentanedioic acid core but incorporates a pteridinyl-benzamido substituent .
- The free carboxylic acid groups (vs. methyl esters) enhance water solubility but reduce membrane permeability .
Ester Derivatives with Terpene Chains
a. Heptanoic acid, 2-ethylidene-, ethyl ester (CAS 1729-69-7)
- Structure : A seven-carbon acid with an ethylidene group and ethyl ester.
- Simpler structure may favor industrial uses (e.g., plasticizers) over biomedical applications .
b. 3,5-Pyridinedicarboxylic acid derivatives (CAS 103520-24-7, 103520-25-8)
- Structure : Pyridine-core dicarboxylic acids with propenyl-oxyethyl ester chains.
- Key Differences :
Diene-Containing Analogues
a. 2,5-Furandione, dihydro-3-(isooctenyl) (CAS 28454-79-7)
Data Table: Structural and Functional Comparison
| Compound Name (CAS) | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Pentanedioic acid | 1,5-Dimethyl ester, 3-oxo, terpene chain | Drug delivery, bioactive agents |
| 2-Butenoic acid ester (10402-48-9) | Butenoic acid | α,β-unsaturated ester, terpene chain | Polymer chemistry |
| Pteridinyl-pentanedioic acid (4033-27-6) | Pentanedioic acid | Folate-like moiety, free carboxylic acids | Enzyme inhibition, diagnostics |
| Heptanoic acid ester (1729-69-7) | Heptanoic acid | Ethylidene, ethyl ester | Industrial plasticizers |
| Pyridinedicarboxylic acid esters (103520-24-7) | Pyridinedicarboxylic acid | Propenyl-oxyethyl ester, nitrophenyl | Photodynamic therapy |
Research Findings and Gaps
- Biological Activity: The terpene chain in the target compound may interact with lipid bilayers or protein receptors, similar to PSMA-binding antibodies (–2).
- Synthetic Utility : The 3-oxo group could serve as a ketone handle for further derivatization, unlike simpler esters in –5.
- Stability : Methyl esters generally exhibit higher hydrolytic stability than free acids or anhydrides (e.g., CAS 28454-79-7), favoring prolonged bioavailability .
Biological Activity
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester, also known as geranyl pentanoate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C15H26O2
- Molecular Weight : 238.3657 g/mol
- CAS Registry Number : 10402-47-8
- IUPAC Name : this compound
Biological Activity
The biological activity of pentanedioic acid esters has been investigated in various studies. The compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that pentanedioic acid derivatives possess significant antimicrobial properties against various pathogens. For instance, extracts containing this compound demonstrated efficacy against Escherichia coli and Staphylococcus aureus in disk diffusion assays .
- Antioxidant Properties : Research indicates that pentanedioic acid derivatives can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cellular environments .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, crude extracts containing pentanedioic acid were tested against multiple bacterial strains. The results indicated that the extracts exhibited a zone of inhibition ranging from 12 to 20 mm against tested pathogens. This suggests that the compound could be developed into a natural antimicrobial agent .
Case Study: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various pentanedioic acid derivatives using the DPPH method. The findings revealed that certain derivatives showed over 80% inhibition of DPPH radicals at concentrations as low as 100 µg/mL, indicating strong antioxidant potential .
The mechanisms underlying the biological activities of pentanedioic acid derivatives are still under investigation. However, preliminary research suggests:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
- Antioxidant Mechanism : Donation of hydrogen atoms to free radicals and chelation of metal ions.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokine production and modulation of signaling pathways.
Q & A
Basic Question: What are the standard synthetic routes for synthesizing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound likely involves esterification and conjugation of the α,β-unsaturated geranyl-derived side chain. Key steps include:
- Esterification : Using dimethyl esters to protect the pentanedioic acid backbone, with catalysts like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for carboxyl activation .
- Conjugation : The (2E)-3,7-dimethyl-2,6-octadien-1-yl group may be introduced via nucleophilic substitution or Michael addition under controlled pH and temperature.
- Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce experimental runs while capturing interactions between parameters .
Basic Question: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (200–400 nm) to resolve ester and α,β-unsaturated ketone moieties. Use C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- NMR : and NMR to confirm the ester groups (δ 3.6–3.8 ppm for methoxy) and conjugated diene system (δ 5.1–5.3 ppm for vinyl protons).
- IR : Peaks at ~1730 cm (ester C=O) and 1680 cm (α,β-unsaturated ketone) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~422.3 Da) and fragmentation patterns.
Advanced Question: How can computational modeling predict the reactivity of the α,β-unsaturated ester moiety in this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) for the α,β-unsaturated system. This predicts susceptibility to nucleophilic attack or Diels-Alder reactions .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can simulate plausible reaction pathways, such as cycloadditions or hydride transfers, under varying conditions (e.g., solvent effects) .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via stopped-flow spectroscopy).
Advanced Question: How can contradictory data on this compound’s stability under oxidative conditions be resolved?
Methodological Answer:
- Controlled Stress Testing : Expose the compound to accelerated oxidative conditions (e.g., HO, UV light) and monitor degradation via LC-MS. Compare results across labs to identify inconsistencies in experimental setups (e.g., oxygen levels, light exposure) .
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, pH) contributing to discrepancies. Use hierarchical clustering to group datasets by experimental conditions .
- Collaborative Reproducibility : Share raw data and protocols through platforms like ICReDD’s feedback loop, integrating computational predictions with empirical validation .
Advanced Question: What strategies minimize side reactions during large-scale synthesis of this compound?
Methodological Answer:
- Process Control : Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor reaction progression in real time and adjust parameters (e.g., stoichiometry, mixing speed) .
- Membrane Separation : Use nanofiltration membranes to isolate the target compound from by-products (e.g., unreacted esters or oligomers) during workup .
- Scale-Up Simulation : Apply computational fluid dynamics (CFD) to model heat and mass transfer in reactors, ensuring uniform mixing and temperature distribution .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility of the ester groups .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Provide Safety Data Sheets (SDS) to medical personnel, referencing CAS 4033-27-6 as a structural analog for emergency guidance .
- Waste Disposal : Neutralize residual compound with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal in designated chemical waste containers .
Advanced Question: How can researchers investigate the environmental fate of this compound using atmospheric chemistry models?
Methodological Answer:
- Tropospheric Degradation : Model OH radical-initiated oxidation pathways using software like MCM (Master Chemical Mechanism). Predict half-life and secondary products (e.g., ketones, carboxylic acids) .
- Heterogeneous Chemistry : Simulate adsorption/desorption kinetics on particulate matter (e.g., SiO aerosols) via molecular dynamics (MD) to assess persistence in air .
- Field Validation : Deploy passive samplers in urban/rural settings to measure ambient concentrations, correlating with model predictions .
Advanced Question: What methodologies assess the compound’s potential as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Enantiomeric Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers. Confirm elution order via circular dichroism (CD) spectroscopy .
- Catalytic Asymmetric Reactions : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective additions to the α,β-unsaturated ketone. Monitor enantiomeric excess (ee) via NMR with chiral shift reagents .
- Crystallography : Obtain single-crystal X-ray structures to resolve absolute configuration and guide rational catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
